Cyclopropyl(1,3-thiazol-2-yl)methanol
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Overview
Description
Cyclopropyl(1,3-thiazol-2-yl)methanol is a chemical compound with the molecular formula C7H9NOS It features a cyclopropyl group attached to a thiazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1,3-thiazol-2-yl)methanol typically involves the reaction of cyclopropyl bromide with thiazole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Cyclopropyl(thiazol-2-yl)carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various cyclopropyl-substituted thiazole derivatives
Scientific Research Applications
Cyclopropyl(1,3-thiazol-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Cyclopropyl(1,3-thiazol-2-yl)methanol and its derivatives involves interactions with various molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol group.
Thiazole-2-carbaldehyde: A precursor in the synthesis of Cyclopropyl(1,3-thiazol-2-yl)methanol.
Uniqueness: this compound is unique due to the combination of the cyclopropyl group and thiazole ring, which imparts distinct chemical and biological properties. The presence of the methanol group further enhances its reactivity and potential for derivatization .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
cyclopropyl(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c9-6(5-1-2-5)7-8-3-4-10-7/h3-6,9H,1-2H2 |
InChI Key |
OHNCVUCHEITZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=CS2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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